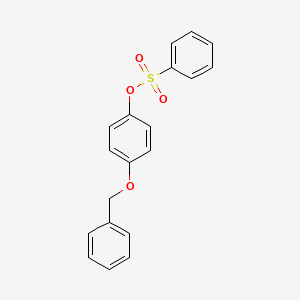

4-(Benzyloxy)phenyl benzenesulfonate

Description

Properties

Molecular Formula |

C19H16O4S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) benzenesulfonate |

InChI |

InChI=1S/C19H16O4S/c20-24(21,19-9-5-2-6-10-19)23-18-13-11-17(12-14-18)22-15-16-7-3-1-4-8-16/h1-14H,15H2 |

InChI Key |

RGJFNLCJMKVAGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl benzenesulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonic acid is replaced by the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)phenyl benzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl benzenesulfonate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the sulfonate group can engage in ionic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Sulfonate esters differ primarily in the substituents on the phenolic ring (R₁) and the sulfonate-linked aromatic ring (R₂). Below is a comparison of key analogs:

*Inferred properties based on structural analogs. †Hypothetical yield based on similar reactions in .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The benzyloxy group (electron-donating) in this compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives), which are more lipophilic .

- Stability : Halogenated derivatives (e.g., 4-Cl, 4-Br) exhibit higher thermal stability due to stronger C–X bonds, whereas the benzyloxy group may increase susceptibility to hydrolytic cleavage under acidic conditions .

Spectroscopic and Computational Data

- DFT Studies: For [3-(4-ClPh)-isoxazolyl]methyl benzenesulfonate, HOMO-LUMO energy gaps (4.5–5.0 eV) and Hirshfeld surface analyses revealed dominant H-bonding and van der Waals interactions .

- NMR/HRMS : Halogenated analogs show distinct aromatic splitting patterns (e.g., δ 7.5–8.1 for Br-substituted compounds), while the benzyloxy group introduces characteristic singlet peaks for the –OCH₂– moiety (δ ~5.1) .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(Benzyloxy)phenyl benzenesulfonate to maximize yield?

- Methodological Answer : Synthesis typically involves sulfonylation of 4-(benzyloxy)phenol with benzenesulfonyl chloride. Key parameters include:

- Temperature : Maintain 0–5°C during initial mixing to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reagent solubility.

- Catalyst : Add a base like triethylamine (1.2–1.5 equivalents) to neutralize HCl generated during the reaction.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >75% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxy group (δ 5.0–5.2 ppm for -OCH₂Ph) and sulfonate ester (δ 7.5–8.3 ppm for aromatic protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 355.09).

- FT-IR : Peaks at 1170–1190 cm⁻¹ (S=O stretching) and 1250–1270 cm⁻¹ (C-O-C stretching) validate functional groups .

Q. How does the benzyloxy group influence the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : The benzyloxy group enhances lipophilicity, reducing solubility in polar solvents (e.g., water) but improving it in nonpolar solvents like dichloromethane. Comparative studies with analogs (e.g., 4-hydroxyphenyl benzenesulfonate) show a 3–5× increase in logP values due to the benzyloxy moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or concentration gradients). Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in antiproliferative assays).

- Orthogonal Assays : Confirm results using complementary methods (e.g., microtubule polymerization inhibition vs. immunofluorescence imaging).

- Structural Validation : Ensure compound purity via HPLC (>95%) to exclude impurities as confounding factors .

Q. What strategies are employed to determine the binding affinity of this compound to microtubule proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize tubulin on a sensor chip to measure real-time binding kinetics (e.g., KD values).

- Competitive Binding Assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement efficiency.

- Molecular Dynamics Simulations : Model interactions between the sulfonate group and β-tubulin’s colchicine-binding site to predict binding modes .

Q. In designing analogs, how can computational modeling predict the impact of substituent variations on biological activity?

- Methodological Answer :

- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to guide substituent selection.

- Docking Studies : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, replacing the benzyloxy group with a methoxy group may reduce steric hindrance in the binding pocket.

- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound in different cancer cell lines?

- Methodological Answer :

- Cell Line Profiling : Test cytotoxicity across panels (e.g., NCI-60) to identify lineage-specific sensitivity (e.g., leukemia vs. solid tumors).

- Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) to confirm on-target effects.

- Microenvironment Factors : Replicate hypoxia or serum-starved conditions to assess context-dependent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.